3-[(2Z)-2-[(3-chlorophenyl)imino]-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol
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Overview
Description
3-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a piperidine sulfonyl group, and a chlorophenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL typically involves multiple steps:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring.
Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of a piperidine derivative, which is then attached to the thiazole ring.
Formation of the Chlorophenyl Imino Group: This step involves the reaction of a chlorophenyl derivative with an appropriate amine to form the imino group.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the piperidine sulfonyl group.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Products may include amines.
Substitution: Products may include substituted derivatives with various functional groups.
Scientific Research Applications
3-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and signal transduction.
Mechanism of Action
The mechanism of action of 3-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.
Pathways Involved: The compound modulates signaling pathways related to inflammation and cell survival, including the NF-κB and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
3-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL: This compound is similar in structure but may have different substituents or functional groups.
Dichloroaniline: This compound has a similar aromatic structure but lacks the thiazole and piperidine sulfonyl groups.
Uniqueness
The uniqueness of 3-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H26ClN3O3S2 |
---|---|
Molecular Weight |
492.1 g/mol |
IUPAC Name |
3-[2-(3-chlorophenyl)imino-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-3-yl]propan-1-ol |
InChI |
InChI=1S/C23H26ClN3O3S2/c24-19-6-4-7-20(16-19)25-23-27(14-5-15-28)22(17-31-23)18-8-10-21(11-9-18)32(29,30)26-12-2-1-3-13-26/h4,6-11,16-17,28H,1-3,5,12-15H2 |
InChI Key |
ALCSOQNBXGEKCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC(=CC=C4)Cl)N3CCCO |
Origin of Product |
United States |
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